

# A Technical Guide to the Structure-Activity Relationship of LRRK2-IN-1

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## Compound of Interest

Compound Name: *LRRK2 inhibitor 1*

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This document provides an in-depth technical overview of the structure-activity relationship (SAR) for LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a critical drug target in the development of therapeutics for Parkinson's disease, as mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease.<sup>[1][2][3]</sup> The G2019S mutation, in particular, enhances kinase activity, suggesting that small molecule inhibitors could be beneficial therapeutic agents.<sup>[1]</sup> LRRK2-IN-1 was one of the first selective inhibitors identified and serves as a vital tool for studying LRRK2 biology.<sup>[1][3]</sup>

## LRRK2-IN-1: Potency and Selectivity Profile

LRRK2-IN-1 is an ATP-competitive inhibitor that potently targets both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.<sup>[1]</sup> Its activity is significantly reduced against the A2016T mutant, which is engineered to confer resistance to some kinase inhibitors.<sup>[1][2]</sup>

The inhibitory potency of LRRK2-IN-1 has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized below.

Target	IC50 (nM)	Assay Conditions
LRRK2 (Wild-Type)	13	Biochemical Kinase Assay (0.1 mM ATP)[1][4]
LRRK2 (G2019S Mutant)	6	Biochemical Kinase Assay (0.1 mM ATP)[1][4]
LRRK2 (A2016T Mutant)	2450	Biochemical Kinase Assay[2]
LRRK2 (A2016T + G2019S)	3080	Biochemical Kinase Assay[2]

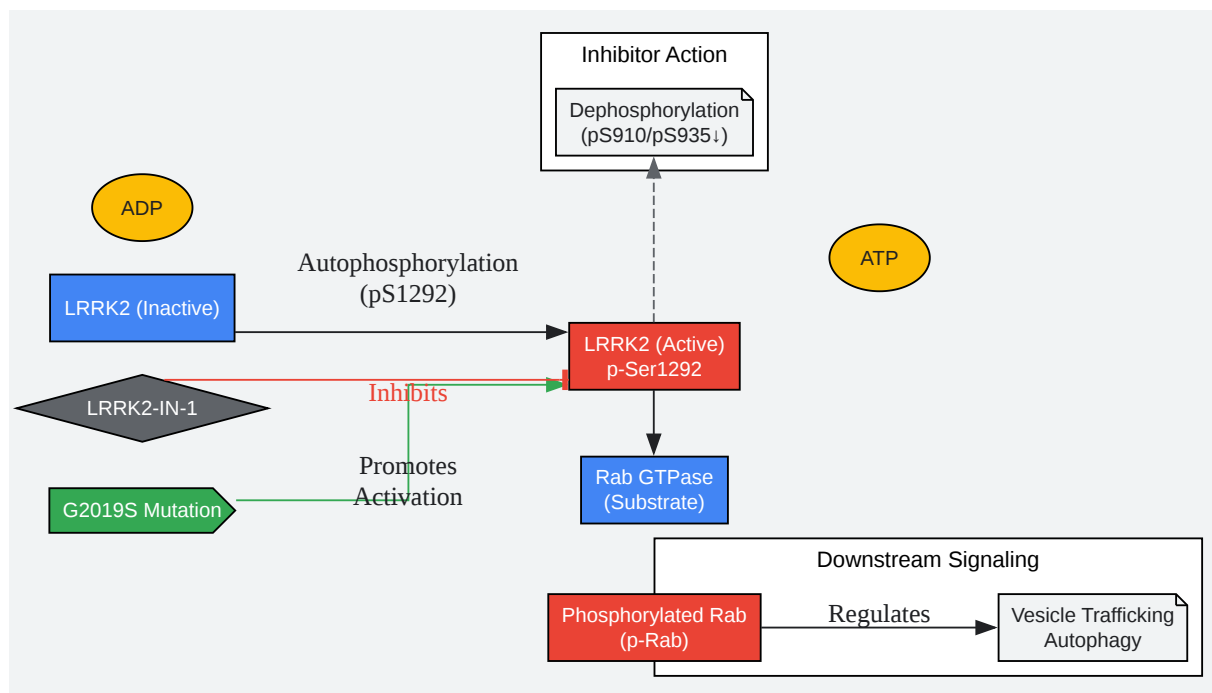
A comprehensive kinase selectivity profile is crucial for a tool compound to ensure that observed biological effects are due to the inhibition of the intended target. LRRK2-IN-1 was evaluated against a large panel of kinases, demonstrating high selectivity.[1]

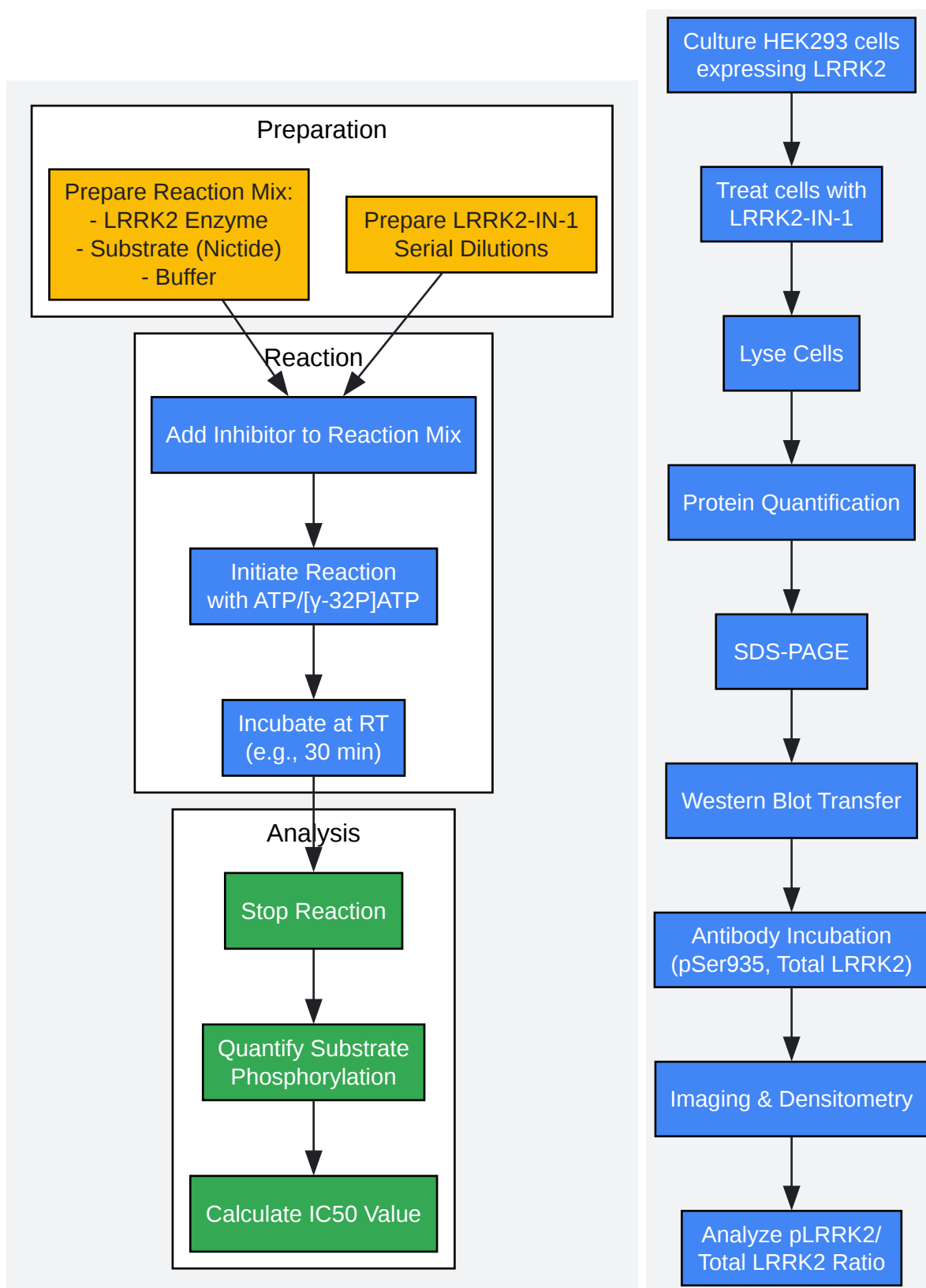
Off-Target Kinase	IC50 / EC50 (nM)	Assay Type
DCLK2	45	Biochemical Assay[4]
MAPK7	160	Cellular Assay[1][4]
AURKB	> 1000	Biochemical Assay[4]
CHEK2	> 1000	Biochemical Assay[1][4]
MKNK2	> 1000	Biochemical Assay[4]
MYLK	> 1000	Biochemical Assay[1][4]
NUAK1	> 1000	Biochemical Assay[4]
PLK1	> 1000	Biochemical Assay[4]

## LRRK2 Signaling and the Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating various downstream substrates, including a subset of Rab GTPases.[5][6] This signaling cascade is implicated in cellular processes such as vesicle trafficking and autophagy.[2][7] The G2019S mutation enhances this kinase activity, leading to cellular dysfunction. LRRK2-IN-1 inhibits this process by blocking the ATP-binding site of the kinase domain. A key cellular consequence of

LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935), which disrupts its binding to 14-3-3 proteins and alters its localization within the cell, causing it to form cytoplasmic aggregates.<sup>[1][8]</sup>





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